![molecular formula C18H21N3O5S2 B2454277 4,5-Dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide CAS No. 896307-18-9](/img/structure/B2454277.png)
4,5-Dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide
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Overview
Description
4,5-Dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. The BTK pathway is essential for the survival and proliferation of B-cell malignancies, making it a promising target for cancer treatment.
Scientific Research Applications
Synthesis and Chemical Properties
4,5-Dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide is a compound that can be synthesized through various chemical reactions involving morpholino groups and thiophene derivatives. The synthesis methods focus on creating compounds with potential biological activities, such as anti-inflammatory, analgesic agents, and potential inhibitors for various diseases. For instance, a novel synthesis approach involving morpholino derivatives has been developed for efficient creation of morpholin-2-one-5-carboxamide derivatives, showcasing the versatility of morpholino groups in chemical synthesis (Kim et al., 2001).
Biological Activities
The biological activities of compounds related to this compound have been explored in various studies. These compounds have shown promising results as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities. Such properties indicate the potential of these compounds in the development of new therapeutic agents. Specifically, derivatives have demonstrated high inhibitory activity on COX-2 selectivity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antitumor Activity
Moreover, certain derivatives have been evaluated for their antitumor activity, suggesting the potential use of these compounds in cancer therapy. The synthesis and evaluation of these compounds reveal their ability to inhibit the proliferation of cancer cell lines, making them candidates for further investigation in the development of cancer treatments. For instance, a study on the synthesis, crystal structure, and biological activity of a related compound demonstrated effective inhibition on cancer cell proliferation (Lu et al., 2017).
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral potentials of these compounds have also been explored. Research on novel inhibitors of hepatitis B indicates that derivatives of thiophene-3-carboxamide show nanomolar inhibitory activity against HBV in vitro, showcasing their potential as antiviral agents (Ivachtchenko et al., 2019).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activity .
Result of Action
Given the broad range of biological activity exhibited by thiophene derivatives, it can be inferred that this compound may have a variety of potential effects at the molecular and cellular level .
properties
IUPAC Name |
4,5-dimethyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-11-12(2)27-18(15(11)16(19)22)20-17(23)13-3-5-14(6-4-13)28(24,25)21-7-9-26-10-8-21/h3-6H,7-10H2,1-2H3,(H2,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFMPWYBBZVYSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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